molecular formula C8H9ClN2O B1592503 4-Chloro-N-ethylpicolinamide CAS No. 604813-07-2

4-Chloro-N-ethylpicolinamide

Cat. No. B1592503
CAS RN: 604813-07-2
M. Wt: 184.62 g/mol
InChI Key: KBQBJOVQVQXLPO-UHFFFAOYSA-N
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Description

4-Chloro-N-ethylpicolinamide (4-CEPN) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound, and is structurally related to a number of other compounds, including nicotine and the anticonvulsant drug carbamazepine. 4-CEPN has been shown to have a range of biochemical and physiological effects, and it is currently being investigated for its potential use in laboratory experiments.

Scientific Research Applications

Improved Synthesis of Antitumor Drugs

Research has demonstrated the utility of picolinamide derivatives in the synthesis of antitumor drugs, such as Sorafenib. These compounds serve as intermediates in the synthesis process, highlighting their importance in developing cancer treatments. The process features the advantages of utilizing inexpensive materials, straightforward operations, high yield, and adherence to green chemistry principles (Yao Jian-wen, 2012).

Cellular Imaging Applications

Alkynyl-naphthalimide fluorophores, incorporating structural variations including chloro substituents, have been synthesized for cellular imaging applications. These compounds exhibit fluorescence in the visible region and are investigated for their cytotoxicity across various cell lines, demonstrating their potential as cell imaging agents (Emily E. Langdon-Jones et al., 2015).

Corrosion Inhibition

N-substituted morpholine and piperazine-based carboxamide derivatives, similar in structural motif to picolinamide derivatives, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds show significant inhibition efficiency, indicating their potential application in protecting metals from corrosion (N. Nnaji et al., 2017).

Antimicrobial Activities

Derivatives of picolinamide have been explored for their antimicrobial properties. For instance, new quinazolines, synthesized from picolinamide derivatives, have been screened for their antibacterial and antifungal activities, showing promise as potential antimicrobial agents (N. Desai et al., 2007).

properties

IUPAC Name

4-chloro-N-ethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-2-10-8(12)7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQBJOVQVQXLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628625
Record name 4-Chloro-N-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-ethylpicolinamide

CAS RN

604813-07-2
Record name 4-Chloro-N-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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